tert-butyl 3-({[2-(2,4-dimethylanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate
Description
Tert-butyl 3-({[2-(2,4-dimethylanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Properties
Molecular Formula |
C26H33N3O4 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[[(2R)-1-(2,4-dimethylanilino)-1-oxopropan-2-yl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C26H33N3O4/c1-16-11-12-21(17(2)13-16)28-23(30)18(3)27-24(31)22-14-19-9-7-8-10-20(19)15-29(22)25(32)33-26(4,5)6/h7-13,18,22H,14-15H2,1-6H3,(H,27,31)(H,28,30)/t18-,22-/m1/s1 |
InChI Key |
FDXBSOLWAXWZOB-XMSQKQJNSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)[C@@H](C)NC(=O)[C@H]2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)NC(=O)C2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-({[2-(2,4-dimethylanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate typically involves multiple stepsCommon reagents used in these reactions include tert-butyl chloroformate, 2,4-dimethylaniline, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-({[2-(2,4-dimethylanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Tert-butyl 3-({[2-(2,4-dimethylanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-({[2-(2,4-dimethylanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives and tert-butyl esters, such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 3-({[2-(2,4-dimethylanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .
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